Isoxazol-4-ylmethanamine hydrochloride
Overview
Description
Isoxazol-4-ylmethanamine hydrochloride is a compound of interest within the field of organic chemistry, particularly in the synthesis and study of isoxazole derivatives. These derivatives are significant due to their wide range of applications in medicinal chemistry, agriculture, and as potential materials for electronic devices due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of isoxazol-4-ylmethanamine hydrochloride and related isoxazole derivatives can be achieved through various methods, including the three-component synthesis involving aromatic or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions (Kiyani et al., 2015). Additionally, the synthesis of isoxazole derivatives from ynones using trimethylsilyl azide as an amino surrogate under metal/catalyst-free conditions has been demonstrated, highlighting the method's functional group compatibility and operational simplicity (Kumar et al., 2016).
Molecular Structure Analysis
The geometric properties and vibrational wavenumbers of specific isoxazole derivatives have been predicted using density functional theory (DFT), providing insights into the structural data and vibrational frequencies of these molecules (Kiyani et al., 2015). Such analyses help in understanding the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization.
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further transformation. The stability and reactivity of these molecules have been studied through molecular electrostatic potential maps (MEP), reactivity descriptors, and Fukui functions, providing valuable information on reactive sites and electrophilic properties (Kiyani et al., 2015).
Physical Properties Analysis
Isoxazole derivatives exhibit a range of physical properties, including thermal stability, which has been explored through thermogravimetric analysis (TGA) (Kiyani et al., 2015). Additionally, the synthesis and mesomorphic properties of liquid crystalline isoxazole derivatives have been reported, highlighting their potential applications in the development of new materials (Bezborodov et al., 2003).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including their antibacterial, antifungal, and anti-inflammatory activities, have been evaluated in various studies. These activities underline the potential of isoxazole derivatives in pharmaceutical applications and their role as antimicrobial and anti-inflammatory agents (Kendre et al., 2015), (Liu et al., 2014).
Scientific Research Applications
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Isoxazol-4-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 173850-71-0 and Linear Formula: C4H7ClN2O . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .
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Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
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In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .
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Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
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This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
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Isoxazoles in Medicinal Chemistry : Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
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Synthesis of Isoxazoles : One of the methods for the synthesis of isoxazoles is the oxidation (dehydrogenation) of isoxazolines . Isoxazolines, 4,5-dihydroisoxazoles, are easily formed as a result of the 1,3-dipolar cycloaddition of nitrile oxides to alkenes .
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Metal-Free Synthetic Routes : The reaction of intermediate 54 with hydroxylamine hydrochloride in refluxing ethanol solution resulted in isoxazole-linked esters 55 in good yield . The further reduction of the ester moiety in compound 55 using lithium aluminium hydride yielded 56 .
Safety And Hazards
Future Directions
Isoxazoles, including Isoxazol-4-ylmethanamine hydrochloride, continue to attract research interest due to their wide range of biological activities and therapeutic potential . Future research may focus on developing new synthetic strategies, designing new isoxazole derivatives, and exploring their potential as drug molecules .
properties
IUPAC Name |
1,2-oxazol-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVALZCMCJOEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624188 | |
Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-4-ylmethanamine hydrochloride | |
CAS RN |
847490-70-4, 173850-71-0 | |
Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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